Methyl 3-phenylhydrazino-1,2-benzisothiazol-5-ylacetate
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Overview
Description
Methyl 3-phenylhydrazino-1,2-benzisothiazol-5-ylacetate is a complex organic compound that belongs to the class of benzisothiazoles Benzisothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-phenylhydrazino-1,2-benzisothiazol-5-ylacetate typically involves the reaction of 3-phenylhydrazine with 1,2-benzisothiazol-5-ylacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as crystallization, distillation, or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-phenylhydrazino-1,2-benzisothiazol-5-ylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Methyl 3-phenylhydrazino-1,2-benzisothiazol-5-ylacetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-phenylhydrazino-1,2-benzisothiazol-5-ylacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzisothiazolinone: A related compound with antimicrobial properties.
Benzothiazole: Another similar compound used in various industrial applications.
Uniqueness
Methyl 3-phenylhydrazino-1,2-benzisothiazol-5-ylacetate is unique due to its specific structure and the presence of both phenylhydrazine and benzisothiazole moieties. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
105801-44-3 |
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Molecular Formula |
C16H15N3O2S |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
methyl 2-[3-(2-phenylhydrazinyl)-1,2-benzothiazol-5-yl]acetate |
InChI |
InChI=1S/C16H15N3O2S/c1-21-15(20)10-11-7-8-14-13(9-11)16(19-22-14)18-17-12-5-3-2-4-6-12/h2-9,17H,10H2,1H3,(H,18,19) |
InChI Key |
BOQIFEOISXHTPU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)SN=C2NNC3=CC=CC=C3 |
Origin of Product |
United States |
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